molecular formula C13H12O2 B12436901 methyl 5-methylnaphthalene-1-carboxylate CAS No. 91902-59-9

methyl 5-methylnaphthalene-1-carboxylate

Cat. No.: B12436901
CAS No.: 91902-59-9
M. Wt: 200.23 g/mol
InChI Key: WFUXDTCCMMZNRC-UHFFFAOYSA-N
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Description

Methyl 5-methylnaphthalene-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₂O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a methyl group attached to the naphthalene ring and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylnaphthalene-1-carboxylate typically involves the esterification of 5-methylnaphthalene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: 5-methylnaphthalene-1-carboxylic acid.

    Reduction: 5-methylnaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 5-methylnaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.

Biology: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methylnaphthalene-1-carboxylate is primarily related to its chemical reactivity. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, potentially influencing biological processes.

Comparison with Similar Compounds

    Methyl naphthalene-1-carboxylate: Similar structure but lacks the methyl group on the naphthalene ring.

    Ethyl 5-methylnaphthalene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    5-methylnaphthalene-1-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness: Methyl 5-methylnaphthalene-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

91902-59-9

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O2/c1-9-5-3-7-11-10(9)6-4-8-12(11)13(14)15-2/h3-8H,1-2H3

InChI Key

WFUXDTCCMMZNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C(=O)OC

Origin of Product

United States

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